molecular formula C4H6N2O B14179475 1,5-Diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-91-8

1,5-Diazabicyclo[3.1.0]hexan-2-one

Cat. No.: B14179475
CAS No.: 919802-91-8
M. Wt: 98.10 g/mol
InChI Key: YOAOOKZGMQHSJO-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.1.0]hexan-2-one is a bicyclic compound containing two nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo[3.1.0]hexan-2-one can be synthesized through several methods. One common approach involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . Another method includes the hydrogenation of piperidine followed by dehydration .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in stereoelectronic interactions, stabilizing its conformation and enabling it to participate in various chemical reactions . These interactions are crucial for its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure containing two nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1,5-diazabicyclo[3.1.0]hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-1-2-5-3-6(4)5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAOOKZGMQHSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70843461
Record name 1,5-Diazabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70843461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919802-91-8
Record name 1,5-Diazabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70843461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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